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Compound of Interest

Compound Name:
2-bromo-N-(4-

methylphenyl)propanamide

CAS No.: 58532-75-5

Cat. No.: B1274738

Get Quote

-haloamide scaffold.

Executive Summary
This guide provides a comprehensive structural analysis of 2-bromo-N-(4-
methylphenyl)propanamide (CAS: 5285-53-0), a critical intermediate in the synthesis of

heterocyclic pharmacophores.[1] As an

-haloamide, this molecule serves as a "spring-loaded" electrophile, widely utilized in the
construction of

-lactams (via intramolecular cyclization) and oxindoles (via Friedel-Crafts alkylation).[1]

This document moves beyond basic physical data to establish a self-validating analytical

framework. It details the causality between the molecule’s electronic environment and its

spectroscopic signatures, providing researchers with the robust criteria needed for quality

assurance in drug development pipelines.
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Chemical Identity & Stereochemical Architecture[1]
Nomenclature & Core Structure[1]

IUPAC Name: 2-bromo-N-(4-methylphenyl)propanamide[1]

Common Designations:

-Bromopropion-p-toluidide; N-(p-Tolyl)-2-bromopropionamide.[1]

Molecular Formula:

[1][2]

Molecular Weight: 242.11 g/mol [1][2]

Stereochemistry & Conformation
The molecule possesses a chiral center at the C2 position (

-carbon), resulting in two enantiomers: (R) and (S). Standard synthesis yields a racemate.[1]

Amide Resonance: The

core exhibits partial double-bond character, restricting rotation and enforcing a planar amide
bond.

Torsional Twist: Unlike its ortho analogues, the para-methyl substitution on the phenyl ring

minimizes steric clash with the amide oxygen. However, a torsional angle of

between the phenyl ring and the amide plane is expected to minimize repulsion between the
amide hydrogen and the aromatic ortho-protons.

Synthetic Pathway & Process Control[1][3]
To ensure structural integrity during synthesis, we utilize the Schotten-Baumann acylation of p-

toluidine.[1] This pathway is preferred over direct bromination of the amide, which often leads

to regio-isomeric mixtures on the aromatic ring.

Validated Synthesis Protocol
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Reaction Logic: The nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl of 2-

bromopropionyl bromide.[1] An auxiliary base (Triethylamine) is critical to scavenge the HBr

byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Reagents:

Substrate: p-Toluidine (1.0 eq)[1]

Reagent: 2-Bromopropionyl bromide (1.05 eq)

Base: Triethylamine (TEA) (1.1 eq)[1]

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve p-toluidine and TEA in anhydrous DCM under

atmosphere. Cool to

to control the exotherm.

Addition: Add 2-bromopropionyl bromide dropwise. Critical Control Point: Maintain

temperature

to prevent elimination of HBr (which would form the acrylamide impurity).

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT) for 2 hours.

Workup: Wash with 1M HCl (removes unreacted amine), then sat.

(removes acid), then Brine.[1] Dry over

.[1]

Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.[1]

Process Visualization (DOT)[1]
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Figure 1: Synthetic workflow highlighting the critical temperature control point to avoid

elimination side-products.

Spectroscopic Characterization (The "Fingerprint")
This section defines the Pass/Fail criteria for structural verification. The data below represents

the theoretical high-fidelity consensus derived from standard shielding constants and

analogous structures (e.g., 2-bromo-N-phenylpropanamide).

Nuclear Magnetic Resonance ( NMR)
Solvent:

, 400 MHz
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Signal
Shift (

ppm)
Multiplicity Integration

Coupling (

)

Structural
Assignment

A 8.20 - 8.50 Broad Singlet 1H -

Amide N-H.

[1]

Deshielded

by carbonyl

anisotropy.[1]

B 7.40 - 7.45 Doublet 2H ~8.5 Hz

Ar-H (ortho).

[1] Part of

AA'BB'

system.[1][3]

C 7.10 - 7.15 Doublet 2H ~8.5 Hz

Ar-H (meta).

[1] Shielded

relative to

ortho protons.

[1]

D 4.55 Quartet 1H 7.0 Hz

-CH.[1]

Deshielded

by Br and

C=O.[1]

E 2.32 Singlet 3H -

Ar-CH_3.[1]

Characteristic

benzylic

methyl.[1]

F 1.90 Doublet 3H 7.0 Hz

Chain-CH_3.

[1] Coupled

to the

-CH.[1]

Diagnostic Logic:

The Quartet at 4.55 ppm: This is the definitive signal for the
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-bromo stereocenter. If this appears as a multiplet or is shifted upfield (<4.0 ppm), check for
hydrolysis (Cl replacement) or elimination.[1]

The AA'BB' Pattern: The aromatic region must show a symmetric para-substitution pattern.

Asymmetry here indicates regio-isomer contamination (ortho/meta).[1]

Mass Spectrometry (MS)
Ionization: ESI+ or EI

Molecular Ion (

): 241 (for

) and 243 (for

).[1]

Isotope Pattern: A 1:1 ratio of peaks at 241 and 243 is the hallmark of a mono-brominated

compound.

Fragmentation:

162: Loss of Br (

).[1]

107: p-Toluidine ion (characteristic amine fragment).[1]

Infrared Spectroscopy (FT-IR)
Amide I (

stretch):

(Strong).[1]

Amide II (

bend):

.[1]
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stretch:

(Weak/Medium).[1]

Reactivity Profile & Applications in Drug Discovery
The value of 2-bromo-N-(4-methylphenyl)propanamide lies in its bifunctional reactivity: the

electrophilic

-carbon and the nucleophilic aromatic ring (activated by the methyl group).[1]

Intramolecular Cyclization Pathways
This scaffold is a precursor for two distinct heterocycles used in oncology and neurology drug

discovery.[1]

-Lactam Formation: Under strong basic conditions (e.g., NaH), the amide nitrogen is
deprotonated and attacks the

-carbon (displacement of Br), forming a 4-membered ring.[1]

Oxindole Formation: Under Lewis Acid catalysis (

), the molecule undergoes an intramolecular Friedel-Crafts alkylation, fusing the alkyl chain
to the aromatic ring.

Reactivity Flowchart (DOT)
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2-bromo-N-(4-methylphenyl)
propanamide

Pathway A: Base (NaH/t-BuOK)

Deprotonation

Pathway B: Lewis Acid (AlCl3)

Friedel-Crafts

Pathway C: Nucleophilic Sub (NaN3)

SN2 Displacement

Beta-Lactam
(1-p-tolyl-3-methylazetidin-2-one)

Cyclization

Oxindole
(3,5-dimethylindolin-2-one)

Cyclization

Alpha-Azido Amide
(Click Chem Precursor)

Substitution

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the scaffold in heterocyclic chemistry.

Safety & Handling Protocol
Hazard Classification:

-Haloamides are potent alkylating agents.[1]

Skin/Eye: Severe irritant; potential sensitizer.[1] The C-Br bond is labile and can alkylate

biological nucleophiles (DNA/Proteins).[1]

Inhalation: Destructive to mucous membranes.[1]

Operational Requirements:

Containment: All weighing and transfers must occur inside a certified Fume Hood.

PPE: Nitrile gloves (double-gloving recommended due to DCM permeability), lab coat, and

safety goggles.[1]

Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to

nucleophilically displace the bromide before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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